molecular formula C21H19N3O5S B3291068 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-94-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3291068
CAS No.: 869346-94-1
M. Wt: 425.5 g/mol
InChI Key: JFONCQLLSRPOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodioxole-functionalized imidazole-acetamide derivative characterized by dual 1,3-benzodioxole moieties linked to an imidazole core via methylene groups. The compound’s synthesis likely involves multistep nucleophilic substitutions and coupling reactions, as inferred from similar compounds in the literature .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-20(23-9-14-1-3-16-18(7-14)28-12-26-16)11-30-21-22-5-6-24(21)10-15-2-4-17-19(8-15)29-13-27-17/h1-8H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONCQLLSRPOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the imidazole derivative, which are then linked through a series of reactions involving thiol-ene click chemistry and amide bond formation. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its dual 1,3-benzodioxole substituents and sulfanyl-acetamide linkage. Below is a comparative analysis with structurally related analogs:

Compound Key Structural Features Synthetic Route Reported Activities Reference
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide Cyclopropyl and hydroxymethyl substituents on imidazole; single benzodioxole moiety. Substitution of bromoacetamide with imidazole-thiol intermediates. Not explicitly reported; structural similarity suggests potential enzyme inhibition.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole core with benzodioxole-acetamide side chain. Amide coupling between benzodioxole acetic acid and benzimidazole precursors. IDO1 inhibition (anticancer immunotherapy target).
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide Methoxyphenyl and phenyl substituents on imidazole; single benzodioxole. Sulfur alkylation of imidazole-thiol with bromoacetamide derivatives. Anticancer activity inferred from imidazole-thioacetamide pharmacophore.
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide linked to dinitrophenyl benzamide. Nucleophilic substitution of benzimidazole-thiol with bromoacetamide. Antimicrobial and anticancer activities.
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide Bromophenyl-methylamino substituent; single benzodioxole. Alkylation of bromophenyl-methylamine with benzodioxole acetamide. No direct activity data; bromophenyl groups often enhance CNS penetration.

Key Observations

Substituent Impact on Bioactivity: Dual benzodioxole groups in the target compound may enhance binding to aromatic enzyme pockets (e.g., cytochrome P450 or IDO1) compared to single-benzodioxole analogs like compound 28 .

Synthetic Complexity :

  • The target compound’s synthesis likely requires regioselective alkylation of imidazole-thiol with a benzodioxole-bromoacetamide precursor, similar to methods in .
  • In contrast, compound 28 employs simpler amide coupling, reducing synthetic steps but limiting structural diversity.

Pharmacological Potential: Analog W1 demonstrates that benzimidazole-thioacetamides exhibit dual antimicrobial/anticancer activity, suggesting the target compound may share this profile.

Challenges and Opportunities

  • Structural Optimization : Replacement of the imidazole’s benzodioxole groups with electron-withdrawing substituents (e.g., nitro or fluoro) could enhance metabolic stability .
  • Biological Screening: No direct data exists for the target compound; priority should be given to assays targeting IDO1, kinases, or microbial pathogens, leveraging precedents from .
  • Synthetic Hurdles : Stereochemical control during imidazole functionalization may require advanced techniques like chiral chromatography or asymmetric catalysis .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of metabolic disorders and cancer treatment. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H19N3O5S
Molecular Weight405.45 g/mol
LogP3.12
Polar Surface Area80.54 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Preliminary studies indicate that it may exhibit:

1. Enzyme Inhibition:

  • α-Amylase Inhibition: The compound shows potential as an α-amylase inhibitor, which is significant for managing diabetes by reducing carbohydrate absorption. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations .

2. Anticancer Activity:

  • Cytotoxicity Against Cancer Cell Lines: The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 µM to 65 µM. Notably, it showed minimal toxicity towards normal cells, suggesting a selective action against cancerous cells .

Case Studies and Research Findings

Recent research has provided insights into the biological activity of this compound:

Study 1: In Vitro Evaluation of Antidiabetic Potential

  • A study assessed the inhibitory effects of benzodioxol derivatives on α-amylase and reported that the compound exhibited an IC50 value of 0.68 µM against α-amylase, showcasing its potential as a therapeutic agent for diabetes management .

Study 2: Anticancer Efficacy

  • Another investigation focused on the anticancer properties of related benzodioxol compounds, where N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{...} showed significant activity against several cancer cell lines while maintaining safety profiles in normal cells .

Safety and Toxicology

Safety assessments are crucial for any therapeutic candidate. The compound has shown negligible cytotoxicity towards non-cancerous cell lines in preliminary tests, indicating a favorable safety profile . However, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.